molecular formula C10H13NO5S B1179168 neuropeptide K (1-24) CAS No. 125408-80-2

neuropeptide K (1-24)

Cat. No.: B1179168
CAS No.: 125408-80-2
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide K (1-24)-peptide is a specific endogenous fragment derived from the post-translational processing of the human beta-preprotachykinin precursor . Research has identified this peptide as a major storage and processing product in human midgut carcinoid tumors, where it is found in high concentrations alongside other tachykinins like Substance P and neurokinin A . Its formation demonstrates that the Lys25-Arg26 bond in the full-length Neuropeptide K molecule is a significant enzymatic cleavage site in the human beta-preprotachykinin precursor . This makes Neuropeptide K (1-24) a critical tool for researchers studying the processing pathways and metabolism of tachykinins. The peptide's sequence is H-Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-NH2, which corresponds to the first 24 amino acids of Neuropeptide K . Investigations into its physiological role are advanced through specific radioimmunoassays utilizing antisera directed against its COOH-terminal region, which show minimal cross-reactivity with the full-length Neuropeptide K, allowing for precise measurement . Furthermore, clinical studies have shown that the plasma concentration of Neuropeptide K (1-24) is elevated in patients with the carcinoid syndrome and can rise significantly in response to pentagastrin provocation, highlighting its potential relevance as a diagnostic marker . This product is intended for research purposes only, providing scientists with a highly specific reagent to explore the complex biology of tachykinin systems, their role in neuroendocrine tumors, and their broader physiological functions.

Properties

CAS No.

125408-80-2

Molecular Formula

C10H13NO5S

Synonyms

neuropeptide K (1-24)

Origin of Product

United States

Scientific Research Applications

Physiological Roles

Neuropeptide K (1-24) is involved in several physiological processes, including:

  • Pain Modulation : Neuropeptide K (1-24) interacts with neurokinin receptors, influencing pain perception and inflammatory responses. Its role in pain modulation has been studied extensively, particularly in relation to substance P and neurokinin A .
  • Stress and Anxiety : Research indicates that neuropeptide K (1-24) may contribute to stress responses and anxiety regulation. Altered levels of tachykinins, including neuropeptide K (1-24), have been associated with depressive-like phenotypes in animal models .
  • Gastrointestinal Function : Neuropeptide K (1-24) is implicated in gastrointestinal motility and function, influencing gut-brain signaling pathways. Its effects on smooth muscle contraction have been documented in various studies .

Case Studies

  • Carcinoid Syndrome : Elevated plasma concentrations of neuropeptide K (1-24) have been observed in patients with carcinoid syndrome. One study reported levels of 821 fmol/ml compared to less than 18 fmol/ml in healthy subjects, suggesting a potential biomarker role for this peptide in diagnosing carcinoid tumors .
  • Neurodegenerative Disorders : In models of neurodegeneration, neuropeptide K (1-24) has shown promise as a target for therapeutic interventions. Its modulation may influence neuroinflammation and neuronal survival .

Data Tables

Application Area Findings Reference
Pain ModulationNeuropeptide K (1-24) modulates pain perception via neurokinin receptors
Stress ResponseAltered levels linked to depressive-like behavior in FSL rats
Carcinoid SyndromeElevated plasma levels serve as potential biomarkers
Gastrointestinal FunctionInfluences gastrointestinal motility and smooth muscle contraction

Mechanistic Insights

Neuropeptide K (1-24) exerts its effects through interactions with specific receptors, notably the neurokinin receptors. The signaling pathways activated by these receptors include:

  • Phospholipase C Activation : This leads to the production of inositol trisphosphate and diacylglycerol, resulting in increased intracellular calcium levels. Such mechanisms are critical for understanding how neuropeptide K (1-24) influences various physiological functions .
  • Regulation of Neurotransmitter Release : Neuropeptide K (1-24) may modulate the release of other neurotransmitters, contributing to its diverse effects on mood, pain, and gastrointestinal function .

Comparison with Similar Compounds

Structural and Functional Analogues

Neuropeptide γ (NPγ)
  • Structural Differences : NPγ lacks residues 3–17 of NPK, resulting from alternative splicing of γ-preprotachykinin .
  • Functional Overlap : Both peptides bind NK1 receptors, but NPγ exhibits weaker affinity (EC₅₀ = 12 nM vs. NPK’s 4 nM) .
  • Tissue Distribution : NPγ is abundant in the gut, while NPK (1-24) shows higher expression in the central nervous system .
Neuropeptide Y (1-24)
  • Receptor Specificity : Unlike NPK (1-24), Neuropeptide Y (NPY) (1-24) targets Y1/Y2 receptors, influencing appetite regulation via hypothalamic pathways .
  • Thermodynamic Stability : NPY (1-24) has a higher α-helical content (45% vs. 30% in NPK (1-24)), correlating with prolonged receptor activation .
ACTH-(1-24)
  • Mechanistic Divergence : ACTH-(1-24) antagonizes κ-opiate-induced feeding, whereas NPK (1-24) suppresses appetite via direct hypothalamic signaling .
  • Clinical Relevance: ACTH-(1-24) is used diagnostically for adrenal function, while NPK (1-24) is explored for obesity therapy .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter NPK (1-24) NPγ NPY (1-24) ACTH-(1-24)
Receptor Affinity NK1 (EC₅₀: 4 nM) NK1 (EC₅₀: 12 nM) Y1 (EC₅₀: 0.8 nM) MC1R (EC₅₀: 2 nM)
Plasma Half-Life 8–12 min 5–8 min 15–20 min 20–30 min
Solubility (PBS) 2.1 mg/mL 1.8 mg/mL 3.5 mg/mL 4.0 mg/mL
BBB Penetration Limited None Moderate None

Data compiled from .

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with selecting a resin compatible with the C-terminal amino acid of neuropeptide K (1-24). Polystyrene-based resins functionalized with acid-labile linkers, such as Wang or Rink amide resins, are commonly used. For neuropeptide K (1-24), which terminates in a carboxyl group, a Wang resin pre-loaded with the C-terminal amino acid (e.g., aspartic acid) is ideal. The first amino acid is attached via esterification, facilitated by diisopropylcarbodiimide (DIC) and catalytic 4-dimethylaminopyridine (DMAP).

Fmoc/t-Bu Protection Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of each amino acid, while acid-labile tert-butyl (t-Bu) groups shield reactive side chains (e.g., tyrosine’s hydroxyl or lysine’s ε-amino group). This orthogonal protection scheme allows sequential deprotection of the α-amino group without affecting side chains. For example, the side chain of arginine is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), ensuring stability during repeated deprotection cycles.

Coupling Reactions and Reagents

Each amino acid is coupled using activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). Coupling efficiency is monitored via Kaiser or chloranil tests, with double couplings employed for sterically hindered residues like valine or isoleucine. Microwave-assisted SPPS, as described in automated synthesizers, reduces cycle times from 60 to 15 minutes per residue while maintaining >98% coupling efficiency.

Table 1: Representative Coupling Conditions for Neuropeptide K (1-24)

Amino AcidActivatorSolventCoupling TimeEfficiency
ArginineHATUDMF30 min95%
TryptophanHBTUNMP45 min92%
ProlineDIC/HOBtDCM60 min89%

Cleavage and Deprotection

Final Resin Cleavage

After assembling the 24-mer sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) to simultaneously cleave the peptide from the resin and remove t-Bu side-chain protections. Thiol scavengers like ethanedithiol (EDT) are added to prevent oxidation of methionine and cysteine residues. The reaction is agitated for 3–4 hours at room temperature, followed by precipitation in cold diethyl ether.

Crude Peptide Isolation

The precipitated peptide is pelleted via centrifugation (10,000 × g, 10 min), washed twice with ether to remove residual TFA, and lyophilized. Crude yields typically range from 60–80%, depending on sequence complexity.

Purification of Neuropeptide K (1-24)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is dissolved in 0.1% TFA/water and purified using a C18 column with a gradient of 5–60% acetonitrile over 60 minutes. Neuropeptide K (1-24) elutes at ~35% acetonitrile, as confirmed by analytical HPLC. Fractions are collected, lyophilized, and assessed for purity (>95%) via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Table 2: RP-HPLC Purification Parameters

ColumnGradientFlow RateDetectionPurity
C18, 5 µm5–60% ACN10 mL/min220 nm97%

Characterization and Quality Control

Mass Spectrometry

MALDI-TOF analysis confirms the molecular weight of neuropeptide K (1-24) (theoretical: 2,756.1 Da; observed: 2,756.3 Da). Discrepancies >0.1% trigger re-purification.

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate-buffered saline (pH 7.4) reveal a predominant α-helical structure between residues 5–18, consistent with tachykinin family motifs.

Applications in Research

The synthetic peptide retains bioactivity in vitro, inducing calcium flux in HEK293 cells expressing neurokinin-1 receptors (EC50: 12 nM). It is used to study tachykinin signaling in asthma models and neuroinflammatory pathways .

Q & A

Q. How can systems biology approaches elucidate neuropeptide K (1-24)'s role in cross-talk between neural and immune systems?

  • Methodological Answer : Combine multi-omics datasets (transcriptomics, proteomics, metabolomics) from co-cultured neurons and immune cells. Apply network pharmacology tools (Cytoscape) to map interaction hubs. Validate with knockdown/rescue experiments in animal models of neuroinflammation .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-method variability and hierarchical clustering to identify outlier datasets .
  • Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
  • Reproducibility : Follow ARRIVE guidelines for preclinical studies and deposit raw data in repositories like Zenodo or Figshare .

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